Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: 75% Higher TPSA vs. Mono-Pyrazole Methanols
The target compound exhibits a TPSA of 66.73 Ų, approximately 75% higher than that of both (1,3-dimethyl-1H-pyrazol-4-yl)methanol (TPSA 38.05 Ų) and (1,3-dimethyl-1H-pyrazol-5-yl)methanol (TPSA 38.05 Ų), and 36% higher than (1H-pyrazol-4-yl)methanol (TPSA 48.91 Ų) . This difference arises from the inclusion of a second pyrazole ring with an additional nitrogen atom and a free N–H group, which increases the hydrogen-bond donor count from 1 to 2 and the acceptor count from 2–3 to 4 . In fragment-based drug design, higher TPSA values correlate with improved aqueous solubility and lower passive membrane permeability, while maintaining TPSA < 140 Ų remains within the favorable range for oral bioavailability [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and associated hydrogen-bond parameters |
|---|---|
| Target Compound Data | TPSA = 66.73 Ų; H-bond donors = 2; H-bond acceptors = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-4-yl)methanol: TPSA = 38.05 Ų, H-donors = 1, H-acceptors = 2; (1,3-Dimethyl-1H-pyrazol-5-yl)methanol: TPSA = 38.05 Ų, H-donors = 1, H-acceptors = 3; (1H-pyrazol-4-yl)methanol: TPSA = 48.91 Ų |
| Quantified Difference | TPSA ratio: 1.75× vs. 4-yl and 5-yl regioisomers; 1.36× vs. unsubstituted analog; H-donors: 2× vs. all mono-pyrazole comparators |
| Conditions | Calculated TPSA values from vendor-provided computational chemistry data; target compound data from Leyan; comparator data from Chemsrc, Finetech, and Chemscene. |
Why This Matters
The substantially larger TPSA and doubled H-bond donor capacity of the target compound confer differentiated solubility, crystal packing, and target engagement profiles that cannot be achieved with cheaper mono-pyrazole analogs in SAR campaigns.
- [1] D.F. Veber, S.R. Johnson, H.Y. Cheng, B.R. Smith, K.W. Ward, K.D. Kopple. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45, 2615–2623. (Class-level: TPSA < 140 Ų and H-bond donors ≤ 5 associated with favorable oral bioavailability.) View Source
